molecular formula C20H15ClN2O3S B4992281 N-(4-chloro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

N-(4-chloro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B4992281
M. Wt: 398.9 g/mol
InChI Key: VUUWFLRQLPBVRS-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with the molecular formula C14H12ClN3O5S. This compound is known for its unique structural features, which include a chloro-nitrophenyl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the following steps:

    Nitration: The starting material, 4-chloroaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-chloro-3-nitroaniline.

    Acylation: The 4-chloro-3-nitroaniline is then acylated with phenylacetyl chloride in the presence of a base such as pyridine to form N-(4-chloro-3-nitrophenyl)-2-phenylacetamide.

    Thioether Formation: Finally, the N-(4-chloro-3-nitrophenyl)-2-phenylacetamide is reacted with thiophenol in the presence of a base like sodium hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

Major Products Formed

    Reduction: N-(4-amino-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide.

    Oxidation: N-(4-chloro-3-nitrophenyl)-2-phenyl-2-(phenylsulfinyl)acetamide or N-(4-chloro-3-nitrophenyl)-2-phenyl-2-(phenylsulfonyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The phenylsulfanyl group may also contribute to its biological activity by interacting with thiol-containing enzymes and proteins. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-nitrophenyl)-2-phenylacetamide
  • N-(4-chloro-3-nitrophenyl)-2-(2-pyridinylsulfanyl)acetamide
  • N-(4-chloro-3-nitrophenyl)-2-(4-fluorobenzylamino)acetamide

Uniqueness

N-(4-chloro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of both a phenylsulfanyl group and a nitro group on the same molecule. This combination of functional groups imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3S/c21-17-12-11-15(13-18(17)23(25)26)22-20(24)19(14-7-3-1-4-8-14)27-16-9-5-2-6-10-16/h1-13,19H,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUWFLRQLPBVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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